molecular formula C26H21N3O2S2 B2550426 2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide CAS No. 866726-50-3

2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B2550426
CAS No.: 866726-50-3
M. Wt: 471.59
InChI Key: VJEOEQTZEWGCNU-UHFFFAOYSA-N
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Description

2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidin core fused with a benzene ring. The structure includes a methylsulfanyl group at the 4-position of the phenyl substituent on the chromeno-pyrimidine scaffold and an acetamide moiety linked via a sulfanyl bridge.

Properties

IUPAC Name

2-[[2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2S2/c1-32-20-13-11-17(12-14-20)24-28-25-21(15-18-7-5-6-10-22(18)31-25)26(29-24)33-16-23(30)27-19-8-3-2-4-9-19/h2-14H,15-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEOEQTZEWGCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide involves several steps. One common synthetic route starts with the preparation of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine. This intermediate is then subjected to cyclization reactions to form the chromeno-pyrimidine core.

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as efficient purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents like sodium borohydride .

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: The chromeno-pyrimidine core can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The phenylacetamide group can undergo nucleophilic substitution reactions to introduce different functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group typically results in the formation of sulfoxide or sulfone derivatives, which can further undergo additional chemical transformations.

Scientific Research Applications

2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide has a wide range of scientific research applications:

    Chemistry: This compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, this compound is studied for its potential as a bioactive molecule. .

    Medicine: The compound is being investigated for its potential therapeutic applications. .

    Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival.

By inhibiting these enzymes, the compound can disrupt the signaling pathways, leading to the suppression of cell growth and proliferation. This mechanism is particularly relevant in the context of cancer research, where the compound’s ability to inhibit key enzymes can potentially be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds were selected for comparison based on shared chromeno[2,3-d]pyrimidin or related scaffolds and substituent variations:

2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide (CAS: 866348-83-6)

  • Key Structural Differences: Substituents: Ethoxy group at the 9-position of the chromeno-pyrimidine ring; 4-methylphenyl group on the acetamide moiety. Impact on Properties:
  • The ethoxy group increases hydrophobicity compared to the methylsulfanyl group in the target compound.
  • The 4-methylphenyl group may enhance steric hindrance compared to the unsubstituted phenyl group in the target compound .

2-[[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide (CAS: 872207-67-5)

  • Key Structural Differences: Substituents: Methyl group at the 7-position of the chromeno-pyrimidine ring; 4-methylphenyl on the pyrimidine and 2-methylphenyl on the acetamide. Impact on Properties:
  • Methyl groups at the 7- and 4-positions likely enhance lipophilicity (XLogP3 = 6.6), similar to the methylsulfanyl group in the target compound.

2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide (CAS: 379236-68-7)

  • Key Structural Differences: Scaffold: Thieno[2,3-d]pyrimidin instead of chromeno-pyrimidine. Substituents: 5-methylfuran-2-yl and prop-2-enyl groups; 2-methylphenyl on the acetamide. Impact on Properties:
  • The prop-2-enyl group introduces conformational flexibility, while the furan ring adds polarity (Topological Polar Surface Area = 89.4) .

Tabulated Comparison of Key Properties

Property Target Compound 866348-83-6 872207-67-5 379236-68-7
Molecular Weight (g/mol) Not reported 467.6 467.6 479.6 (estimated)
XLogP3 Estimated >6.0 (methylsulfanyl) Not reported 6.6 Not reported
Hydrogen Bond Acceptors 5 5 5 6
Rotatable Bonds 5 5 5 7
Aromatic Substituents Phenyl, methylsulfanylphenyl 4-methylphenyl, phenyl 4-methylphenyl, 2-methylphenyl 2-methylphenyl, 5-methylfuran

Critical Analysis of Substituent Effects

  • Methylsulfanyl vs. Ethoxy (866348-83-6) increases steric bulk but may reduce metabolic stability.
  • Phenyl vs. Methylphenyl Acetamide Moieties :
    • Unsubstituted phenyl (target) allows planar interactions, while methylphenyl groups (872207-67-5, 866348-83-6) enhance lipophilicity but may hinder target binding.
  • Scaffold Differences: Chromeno-pyrimidines (target, 866348-83-6, 872207-67-5) favor π-π stacking, whereas thieno-pyrimidines (379236-68-7) introduce electronic heterogeneity .

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